molecular formula C26H23NO3 B15036164 (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

Cat. No.: B15036164
M. Wt: 397.5 g/mol
InChI Key: MFQWHYROSXKEEH-UHFFFAOYSA-N
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Description

(1-Benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate is a synthetic benzoate ester featuring a quinoline core substituted with a benzoyl group at position 1, methyl groups at positions 2, 2, and 4, and a benzoate ester at position 4. This compound is part of a broader class of quinoline-based benzoates with applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate

InChI

InChI=1S/C26H23NO3/c1-18-17-26(2,3)27(24(28)19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)30-25(29)20-12-8-5-9-13-20/h4-17H,1-3H3

InChI Key

MFQWHYROSXKEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate typically involves the reaction of 1-benzoyl-2,2,4-trimethylquinoline with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Benzoate Derivatives

Key Structural Analogs:
Compound Name Substituents on Quinoline Core Key Functional Groups Molecular Weight (g/mol) Applications/Findings
(1-Benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate 1-benzoyl, 2,2,4-trimethyl, 6-benzoate Ester, aromatic rings ~350 (estimated) Synthetic intermediate, drug design
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate 2,2,4-trimethyl, 1,2-dihydro, 6-benzoate Ester, partially saturated ring 293.36 Not specified; likely research use
tert-Butyl 3-(7-bromo-4-chloro-8-methoxyquinolin-2-yl) benzoate 7-bromo, 4-chloro, 8-methoxy, 2-benzoate Halogens, methoxy, ester ~450 (estimated) Intermediate in kinase inhibitor synthesis
Methyl 5-iodo-2-(2-phenoxyacetamido)benzoate 5-iodo, 2-phenoxyacetamido Iodo, amide, ester ~400 (estimated) Precursor to quinazolinone derivatives
Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens in compounds) increases reactivity in coupling reactions, whereas methyl groups (as in the target compound) enhance lipophilicity .

Stability and Reactivity

  • The 1-benzoyl group in the target compound may sterically hinder nucleophilic attacks at the quinoline core, enhancing stability compared to unsubstituted analogs.

Biological Activity

(1-benzoyl-2,2,4-trimethylquinolin-6-yl) benzoate is a compound of interest due to its potential biological activities, particularly in the context of anti-parasitic and anti-cancer therapies. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its structural properties that allow it to interact with specific biological targets. The compound is believed to exert its effects by:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for the survival of pathogens, such as Trypanosoma brucei, which causes African sleeping sickness. For instance, analogs of quinoline derivatives have demonstrated low nanomolar IC(50) values against this parasite .
  • Targeting Cancer Pathways : Research indicates that quinoline derivatives can modulate apoptotic pathways by targeting Bcl-2 family proteins. This suggests that this compound may have potential as a dual inhibitor of anti-apoptotic proteins in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity Model Used IC50 Values Notes
Anti-trypanosomalIn vitro (T. brucei)Low nanomolarEffective in mouse model at 50 mg/kg/day
Anti-cancer (Bcl-2 inhibition)Lymphoma cell lines100 nMSelective for Mcl-1 and Bfl-1 proteins
Anti-inflammatoryLPS-induced rat modelNot specifiedPotential for COX inhibition

Case Study 1: Anti-Parasitic Activity

A study focused on the trypanocidal properties of quinoline derivatives found that certain analogs exhibited potent activity against Trypanosoma brucei rhodesiense, achieving cures in acute mouse models. The study emphasized the importance of structural modifications in enhancing efficacy and stability .

Case Study 2: Cancer Therapeutics

Another investigation into the dual inhibition properties of quinoline-based compounds revealed their potential to selectively bind to anti-apoptotic proteins Mcl-1 and Bfl-1. This selectivity was linked to enhanced cytotoxicity in lymphoma cell lines, suggesting a promising avenue for cancer treatment .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:

  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structural Optimization : Investigating structural modifications to improve potency and reduce toxicity.

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